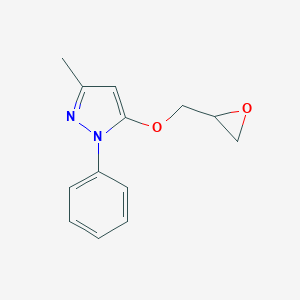
3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole: is an organic compound that features a pyrazole ring substituted with a phenyl group, a methyl group, and an epoxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole typically involves the reaction of 3-methyl-1-phenylpyrazole with an epoxide-containing reagent. One common method is the reaction of 3-methyl-1-phenylpyrazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes intramolecular cyclization to form the epoxypropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The epoxy group in 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group, where nucleophiles such as amines or thiols can open the epoxide ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry: 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole is used as a building block in organic synthesis
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development. It can be used as a scaffold for designing molecules with potential biological activity, such as enzyme inhibitors or receptor modulators.
Industry: In materials science, this compound can be used in the formulation of epoxy resins and coatings. Its ability to undergo polymerization reactions makes it useful in creating durable and chemically resistant materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The epoxy group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Comparison with Similar Compounds
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl: This compound also contains epoxy groups and is used in similar applications, such as in the formulation of epoxy resins.
[3-(2,3-Epoxypropoxy)propyl]trimethoxysilane: Another epoxy-containing compound used as an adhesion promoter in various industrial applications.
Uniqueness: 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and potential biological activity. The combination of the epoxy group with the pyrazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
15083-41-7 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole |
InChI |
InChI=1S/C13H14N2O2/c1-10-7-13(17-9-12-8-16-12)15(14-10)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
InChI Key |
HFIKTDAWTDZAEU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate](/img/structure/B80017.png)
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)









